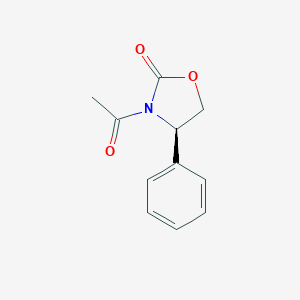

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

(4R)-3-acetyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALZBROPIGPSAQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one: A Key Chiral Auxiliary in Modern Asymmetric Synthesis

Introduction

The Significance of Asymmetric Synthesis in Drug Discovery

The vast majority of biological molecules, including the enzymes and receptors that are the targets of modern pharmaceuticals, are chiral. They exist as single enantiomers and interact differently with other chiral molecules. Consequently, the therapeutic efficacy of a drug often resides in a single stereoisomer, while the other may be inactive or even cause adverse effects. This fundamental principle drives the critical need for asymmetric synthesis—the ability to selectively produce a desired stereoisomer of a chiral molecule.[1][2] For drug development professionals, mastering asymmetric synthesis is not merely an academic exercise; it is a prerequisite for creating safe, effective, and selective medicines.

Evans Oxazolidinone Auxiliaries: A Paradigm in Stereocontrol

Among the myriad strategies developed for asymmetric synthesis, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[1][3] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate, direct a stereoselective transformation, and are subsequently removed, having imparted their chirality to the product.[1] The oxazolidinone-based auxiliaries, pioneered by David A. Evans, represent a landmark in this field.[4] These auxiliaries have been successfully applied to a wide range of stereoselective transformations, including aldol additions, alkylations, and Michael reactions, providing a powerful toolkit for constructing complex chiral molecules.[1][5][6]

Introducing (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

Within the family of Evans auxiliaries, this compound is a key reagent for the stereoselective synthesis of chiral acetate-derived building blocks. Its defined stereochemistry at the C4 position, governed by the phenyl group, provides a predictable and highly effective steric shield to control the facial selectivity of enolate reactions. This guide provides a comprehensive technical overview of its properties, synthesis, mechanism of action, and core applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

Structural Information and Key Identifiers

A clear identification of the reagent is the first step in any successful experimental design. The key identifiers and properties for this compound are summarized below.

| Property | Value |

| CAS Number | 364750-43-6[7] |

| Molecular Formula | C₁₁H₁₁NO₃[7] |

| Molecular Weight | 205.21 g/mol [7] |

| IUPAC Name | This compound[7] |

| Synonyms | N-Acetyl-(4R)-phenyl-2-oxazolidinone, (R)-3-Acetyl-4-phenyloxazolidin-2-one[7] |

Physical Properties

The physical properties of the compound are critical for its handling, storage, and use in reactions.

| Property | Value |

| Appearance | Typically a white to off-white solid |

| Boiling Point | 383.7 ± 31.0 °C (Predicted)[7] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted)[7] |

| Solubility | Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a specific spectrum for this exact compound is not publicly available, the expected characteristic signals are well-established based on its structure:

-

¹H NMR (CDCl₃): Expect signals for the phenyl protons (approx. 7.2-7.4 ppm), a characteristic downfield shift for the methine proton at C4 (approx. 5.5-5.7 ppm), signals for the methylene protons at C5 (approx. 4.2-4.8 ppm), and a sharp singlet for the acetyl methyl protons (approx. 2.5 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the two carbonyl carbons (N-acetyl and oxazolidinone, approx. 170 ppm and 153 ppm, respectively), aromatic carbons (approx. 125-140 ppm), the C4 methine carbon (approx. 55-60 ppm), the C5 methylene carbon (approx. 65-70 ppm), and the acetyl methyl carbon (approx. 24 ppm).

-

IR (KBr/thin film): Strong carbonyl stretching frequencies are expected for the amide (approx. 1690-1710 cm⁻¹) and the carbamate (approx. 1770-1790 cm⁻¹).

Synthesis and Preparation

The synthesis of this compound is a two-step process starting from the corresponding amino alcohol.

Synthesis of the Precursor: (4R)-4-phenyl-1,3-oxazolidin-2-one

The parent oxazolidinone is prepared from the commercially available and enantiomerically pure (R)-2-phenylglycinol. The cyclization is typically achieved by reaction with a carbonylating agent like diethyl carbonate or phosgene derivatives.[4] Using a safer alternative like diethyl carbonate is preferred in modern laboratory settings.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2-phenylglycinol (1.0 eq.), diethyl carbonate (2.0-3.0 eq.), and a catalytic amount of a non-nucleophilic base such as potassium carbonate (0.2 eq.).

-

Reaction: Heat the mixture to a high temperature (e.g., 140-160 °C) and maintain at reflux. The reaction drives to completion by the removal of ethanol, which can be facilitated by a distillation setup.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like dichloromethane and wash with water to remove the base and any water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield (4R)-4-phenyl-1,3-oxazolidin-2-one as a crystalline solid.[8]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aragen.com [aragen.com]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 364750-43-6 CAS MSDS ((R)-3-ACETYL-4-PHENYL-2-OXAZOLIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physical Properties of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one (CAS No. 364750-43-6) is a key chiral auxiliary, widely employed in asymmetric synthesis to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. As a derivative of the well-known Evans auxiliaries, its utility in complex molecule synthesis is predicated on its predictable stereochemical influence and reliable reactivity. This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It is designed to serve as an essential resource for researchers, offering detailed data, validated experimental protocols for property determination, and the scientific rationale behind these methodologies. The guide covers structural identification, physical characteristics such as melting and boiling points, solubility, and chiroptical properties, alongside a detailed analysis of its expected spectroscopic signature.

Introduction and Significance

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the construction of enantiomerically pure molecules. The oxazolidinone family, pioneered by David A. Evans, represents a cornerstone of this strategy. These auxiliaries are covalently attached to a prochiral substrate, effectively directing subsequent reactions to one face of the molecule before being cleaved to yield the desired chiral product.

This compound is the N-acetylated derivative of (4R)-4-phenyl-1,3-oxazolidin-2-one. The phenyl group at the C4 position provides a rigid steric environment that dictates the facial selectivity of enolate reactions, while the acetyl group serves as a simple yet reactive handle for generating the corresponding enolate. Understanding the precise physical properties of this compound is paramount for its effective use, ensuring purity, confirming stereochemical integrity, and enabling reproducible experimental outcomes.

Compound Identification:

-

Chemical Name: this compound[1]

-

Synonyms: (R)-3-Acetyl-4-phenyl-2-oxazolidinone, N-Acetyl-(4R)-phenyl-2-oxazolidinone[1]

-

CAS Number: 364750-43-6[1]

-

Molecular Formula: C₁₁H₁₁NO₃[1]

-

Molecular Weight: 205.21 g/mol [1]

Core Physical Properties

The physical properties of a chiral auxiliary are critical indicators of its identity, purity, and suitability for specific reaction conditions.

| Property | Value / Description | Significance & Commentary |

| Appearance | White to light-yellow crystalline solid (Expected) | The crystalline nature is indicative of a pure compound. Color may vary slightly based on purity and storage conditions.[2] |

| Melting Point | Data not available for the acetylated compound. The parent compound, (4R)-4-phenyl-1,3-oxazolidin-2-one, melts at 131-133 °C. | The melting point of the acetylated derivative is expected to be different. A sharp melting point range is a primary indicator of high purity, which is crucial for predictable reactivity and stereoselectivity. |

| Boiling Point | 383.7 ± 31.0 °C (Predicted) | This is a computationally predicted value and should be used as an estimate.[1][3] Due to the high boiling point, purification is typically achieved via recrystallization rather than distillation. |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | This predicted value is useful for reaction setup calculations requiring precise measurements by volume.[1][3] |

| Solubility Profile | Expected to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (ethyl acetate). Limited solubility in non-polar solvents (hexanes) and water. | The polarity imparted by the acetyl and oxazolidinone carbonyl groups, combined with the aromatic ring, dictates this solubility profile. This information is vital for selecting appropriate solvents for reactions, extractions, and recrystallization. |

| Optical Rotation | Data not available. The parent compound, (4R)-4-phenyl-1,3-oxazolidin-2-one, has [α]²⁵/D of -48° (c=2, CHCl₃). | The specific rotation value is a critical quality control parameter used to confirm the enantiomeric purity of the material. The sign and magnitude are unique to the chiral structure. |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for routine structural verification.

-

Aromatic Protons (C₆H₅): Expected to appear as a multiplet in the range of δ 7.20-7.50 ppm, integrating to 5 protons.

-

Methine Proton (C4-H): This proton, adjacent to the phenyl group and nitrogen, is expected as a doublet of doublets (dd) around δ 5.40-5.60 ppm due to coupling with the two diastereotopic methylene protons.

-

Methylene Protons (C5-H₂): The two protons on the C5 carbon are diastereotopic and will appear as two distinct signals, likely doublet of doublets, in the range of δ 4.20-4.80 ppm.

-

Acetyl Protons (CH₃): A sharp singlet integrating to 3 protons is expected around δ 2.50-2.60 ppm. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

-

¹³C NMR:

-

Acetyl Carbonyl (C=O): Expected around δ 170-172 ppm.

-

Oxazolidinone Carbonyl (C=O): Expected around δ 153-155 ppm.[4]

-

Aromatic Carbons: A set of signals between δ 125-140 ppm.

-

Methine Carbon (C4): Expected around δ 78-80 ppm.

-

Methylene Carbon (C5): Expected around δ 65-68 ppm.

-

Acetyl Carbon (CH₃): Expected around δ 24-26 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Amide/Carbamate C=O Stretch: A strong, sharp absorption band is expected around 1770-1790 cm⁻¹ for the oxazolidinone carbonyl.

-

Acetyl C=O Stretch: A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ . The presence of two distinct carbonyl peaks is a key feature of the N-acylated structure.

-

Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak for C₁₁H₁₁NO₃ would be observed at m/z = 205.07.

-

Key Fragments: Common fragmentation pathways would include the loss of the acetyl group (M-43), leading to a fragment at m/z = 162, and fragmentation of the oxazolidinone ring.

Experimental Methodologies for Property Determination

The following protocols are standardized procedures for validating the physical properties of the title compound.

Melting Point Determination

This protocol provides a reliable method for assessing purity. A narrow melting range (≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Optical Rotation Measurement

This chiroptical technique is essential for confirming the stereochemical identity and enantiomeric purity of the compound.

Caption: Workflow for Specific Optical Rotation Measurement.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chiral auxiliary whose effectiveness hinges on its purity and structural integrity. The physical and spectroscopic properties detailed in this guide provide a baseline for its quality assessment. Adherence to the outlined experimental methodologies will enable researchers to confidently verify the identity and purity of their material, leading to more reliable and reproducible results in the field of asymmetric synthesis.

References

-

Fragments of 1 H NMR spectra of... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

(4R)-4-phenyl-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

- 1. 364750-43-6 CAS MSDS ((R)-3-ACETYL-4-PHENYL-2-OXAZOLIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. (R)-3-ACETYL-4-PHENYL-2-OXAZOLIDINONE CAS#: 364750-43-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one: A Chiral Auxiliary for Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one, a prominent member of the Evans chiral auxiliaries. Derived from (R)-phenylglycinol, this auxiliary is a powerful tool for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. This document details its chemical structure, physicochemical properties, and a robust, field-proven protocol for its multi-step synthesis. The core of this guide focuses on the mechanistic underpinnings of its stereodirecting influence, particularly the formation of Z-enolates and their subsequent reaction via a chair-like transition state, as described by the Zimmerman-Traxler model. Detailed, step-by-step experimental protocols for diastereoselective aldol additions and alkylations are provided, along with methods for the non-destructive cleavage of the auxiliary to yield enantiomerically enriched products. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage asymmetric synthesis for the precise construction of chiral molecules.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a chiral center at the C4 position of the oxazolidinone ring, bearing a phenyl substituent. The absolute configuration is designated as (R). The nitrogen atom (N3) is acylated with an acetyl group, which is the key feature for its function in generating stereodefined enolates.

The foundational chiral scaffold, (4R)-4-phenyl-1,3-oxazolidin-2-one, is a white crystalline solid at room temperature. Its structural rigidity and the steric influence of the C4 phenyl group are paramount to its function.

Table 1: Physicochemical Properties of the Chiral Auxiliary Precursor

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4R)-4-phenyl-1,3-oxazolidin-2-one | PubChem[1] |

| CAS Number | 90319-52-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Sigma-Aldrich[2] |

| Melting Point | 131-133 °C | Sigma-Aldrich[2] |

| Optical Activity | [α]²⁵/D −48°, c = 2 in chloroform | Sigma-Aldrich[2] |

| SMILES | O=C1Nc2ccccc2 | Sigma-Aldrich[2] |

Synthesis of the Chiral Auxiliary

The synthesis of this compound is a two-stage process: first, the preparation of the core oxazolidinone ring from an amino acid precursor, and second, the N-acylation to install the acetyl group.

Caption: Workflow for the synthesis of the title chiral auxiliary.

Experimental Protocol: Synthesis of (4R)-4-phenyl-1,3-oxazolidin-2-one

This protocol is adapted from established methods for the cyclization of β-amino alcohols.[1]

Materials:

-

(R)-Phenylglycinol

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) / Hexanes for recrystallization

Procedure:

-

To a dry round-bottom flask equipped with a distillation head and a magnetic stirrer, add (R)-phenylglycinol (1.0 eq.), diethyl carbonate (2.5 eq.), and potassium carbonate (0.1 eq.).

-

Heat the reaction mixture to 130-140 °C. Ethanol will begin to distill as it is formed.

-

Continue heating for several hours until ethanol distillation ceases. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. The crude product will be a viscous oil or solid.

-

Dilute the residue with dichloromethane (DCM) and filter to remove the potassium carbonate.

-

Wash the organic phase with a saturated solution of NaHCO₃, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (4R)-4-phenyl-1,3-oxazolidin-2-one as a white crystalline solid.

Characterization of (4R)-4-phenyl-1,3-oxazolidin-2-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.30 (m, 5H, Ar-H), 6.72 (br s, 1H, NH), 4.95 (dd, J = 8.8, 6.0 Hz, 1H, CH), 4.71 (t, J = 8.8 Hz, 1H, OCH₂), 4.15 (dd, J = 8.8, 6.0 Hz, 1H, OCH₂).[4][5]

-

¹³C NMR (CDCl₃, 101 MHz): δ 160.5 (C=O), 139.0 (Ar-C), 129.2 (Ar-CH), 128.9 (Ar-CH), 126.3 (Ar-CH), 71.0 (OCH₂), 59.5 (C4-Ph).

Experimental Protocol: N-Acetylation

This protocol utilizes a strong base to deprotonate the oxazolidinone for subsequent reaction with an acyl chloride.[6]

Materials:

-

(4R)-4-phenyl-1,3-oxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Acetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (4R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the mixture for 15-20 minutes at -78 °C to ensure complete deprotonation.

-

Add acetyl chloride (1.1 eq.) dropwise to the lithium amide solution.

-

Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Expected Characterization Changes:

-

¹H NMR: Appearance of a new singlet for the acetyl methyl protons, typically around δ 2.5 ppm. Disappearance of the broad NH singlet.

-

¹³C NMR: Appearance of a new methyl signal (~24 ppm) and a new imide carbonyl signal (~170 ppm).

-

IR Spectroscopy: Appearance of a new, sharp carbonyl stretch for the imide group, typically around 1690-1710 cm⁻¹.

Mechanism of Stereocontrol in Asymmetric Reactions

The remarkable stereodirecting power of the (4R)-3-acyl-4-phenyl-1,3-oxazolidin-2-one auxiliary stems from its ability to enforce a specific, rigid conformation upon the formation of an enolate. This conformational rigidity ensures that an incoming electrophile can only approach from the less sterically hindered face.

Causality of Stereocontrol:

-

Formation of the Z-Enolate: Deprotonation of the N-acyl group with a base (e.g., LDA or a Lewis acid/tertiary amine combination) preferentially forms the (Z)-enolate. This is due to the minimization of A¹,³-strain between the α-substituent and the C4 substituent on the oxazolidinone ring.[7]

-

Chelated Transition State: In the presence of a Lewis acid like a boron triflate, the (Z)-enolate forms a rigid, six-membered chair-like transition state with the aldehyde, as described by the Zimmerman-Traxler model.[8][9]

-

Steric Shielding: The C4 phenyl group projects from the ring, effectively blocking one face (the si-face) of the enolate.

-

Facial Selectivity: The aldehyde's R-group preferentially occupies a pseudo-equatorial position in the chair transition state to minimize 1,3-diaxial interactions. This forces the electrophilic aldehyde to approach from the unshielded re-face of the enolate, leading to a predictable syn-aldol product.[10]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Application in Asymmetric Synthesis

The N-acylated auxiliary is a versatile tool for various asymmetric transformations. Below are representative protocols for aldol addition and alkylation. Note: Protocols are shown for the N-propionyl derivative, as it is more commonly reported and demonstrates the identical principle of stereocontrol.

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol describes the boron-mediated aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.[10]

Materials:

-

(4R)-3-Propionyl-4-phenyl-1,3-oxazolidin-2-one

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM

-

N,N-Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., Isobutyraldehyde)

-

Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

Procedure:

-

Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of DIPEA (1.2 eq.).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

-

Re-cool the solution to -78 °C and add the aldehyde (1.5 eq.) dropwise.

-

Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor reaction completion by TLC.

-

Quench the reaction at 0 °C by adding 2 mL of pH 7 phosphate buffer, followed by 6 mL of methanol.

-

Add a 2:1 mixture of methanol and 30% hydrogen peroxide dropwise to the vigorously stirred biphasic mixture. Stir for 1 hour.

-

Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

-

Purify by silica gel chromatography to isolate the syn-aldol adduct. Diastereomeric ratios are typically >98:2.

Experimental Protocol: Diastereoselective Alkylation

This protocol uses a strong, non-coordinating base to form the enolate for subsequent alkylation.

Materials:

-

(4R)-3-Propionyl-4-phenyl-1,3-oxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

-

Alkylating agent (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add NaHMDS (1.05 eq.) dropwise and stir for 30-45 minutes at -78 °C.

-

Add the alkylating agent (1.2 eq.) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Partition the mixture between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by silica gel chromatography. High diastereoselectivity is expected.

Cleavage of the Chiral Auxiliary

A critical step in this methodology is the removal of the auxiliary to reveal the desired chiral product while allowing for the recovery and recycling of the valuable (4R)-4-phenyl-1,3-oxazolidin-2-one. The method of cleavage determines the functional group obtained.

Caption: Common methods for cleaving the chiral auxiliary.

Protocol: Cleavage to a Chiral Carboxylic Acid

Method: Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).

-

Dissolve the N-acyl adduct in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).

-

Stir vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution.

-

Concentrate the mixture to remove THF, then acidify the aqueous residue to pH ~2-3 with HCl.

-

Extract the chiral carboxylic acid with an organic solvent. The aqueous layer contains the recovered chiral auxiliary.

Protocol: Cleavage to a Chiral Primary Alcohol

Method: Reduction with lithium borohydride (LiBH₄).

-

Dissolve the N-acyl adduct in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C.

-

Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise.

-

Stir at 0 °C until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by 1 M NaOH.

-

Extract the mixture with an organic solvent to isolate the chiral alcohol. The chiral auxiliary can be recovered from the aqueous layer.

Applications in Drug Development

The reliability and high stereoselectivity of Evans auxiliaries have made them indispensable in the synthesis of complex, biologically active molecules. For instance, the core structure of the antibiotic Linezolid features an oxazolidinone ring, and its various synthetic routes often rely on stereocontrolled steps that can be achieved using principles derived from Evans' methodology. The ability to construct specific stereocenters is crucial, as the biological activity of many drugs, like the anticoagulant Rivaroxaban , is dependent on a single enantiomer. Furthermore, this chemistry has been applied to the total synthesis of numerous natural products, particularly polyketides.[10]

Conclusion

This compound and its N-acylated congeners are robust and highly effective chiral auxiliaries. Their utility is grounded in a predictable and well-understood mechanism of stereocontrol that reliably produces chiral building blocks in high diastereomeric and enantiomeric purity. The straightforward synthesis of the auxiliary, its predictable performance in key C-C bond-forming reactions, and the versatile methods for its cleavage make it a cornerstone technology for researchers in organic synthesis and an invaluable asset in the drug development pipeline for creating complex chiral molecules with precision.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 730425, (4R)-4-phenyl-1,3-oxazolidin-2-one. Retrieved January 14, 2026 from [Link].

-

Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of the Hiv Protease Inhibitor Darunavir... (Thesis). Illinois State University. Available at: [Link].

-

Evans Aldol Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link].

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available at: [Link].

-

Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. DOI: .

-

Williams College Chemistry Department. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. Available at: [Link].

-

Casual Chemistry. (2021). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link].

-

Andrade, C. K. Z., et al. (2011). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 16(5), 3634-3643. DOI: .

-

Wang, Y., et al. (2011). A facile synthesis of the oxazolidinone antibacterial agent linezolid. Bioorganic & Medicinal Chemistry Letters, 21(5), 1441-1443. DOI: .

-

Reddy, K. R., et al. (2006). An efficient and practical synthesis of antibacterial linezolid. Indian Journal of Chemistry, 45B, 1003-1006. Available at: [Link].

-

PubChem. (n.d.). Compound Summary for CID 730425. Retrieved from [Link].

-

Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link].

-

Pospíšil, J., et al. (2018). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 14, 146-155. DOI: .

-

Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372. DOI: .

-

Satoh, N., et al. (2007). A Practical Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734-5736. Available at: [Link].

-

Fukuyama, T., et al. (2007). A Practical Synthesis of (-)-Oseltamivir from Pyridine. Angewandte Chemie, 119(30), 5832-5834. DOI: .

-

Soloshonok, V. A., et al. (2000). (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. Organic Letters, 2(6), 747-750. DOI: .

-

Zhang, Y., & Sammakia, T. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262-6265. DOI: .

-

Righi, M., et al. (2013). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2013(5), 183-196. Available at: [Link].

-

Ordóñez, M., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(1), 111-123. DOI: .

-

Mellado-Hidalgo, A., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Angewandte Chemie International Edition, 62(7), e202216123. DOI: .

-

Sobahi, T. R. (2004). Asymmetric Aldol Reactions of N-Propionyl Derivatives Of 1,3-Oxazin-2-One and Oxazolidin-2-One Chiral Auxiliaries... Oriental Journal of Chemistry, 20(1). Available at: [Link].

Sources

- 1. (4R)-4-phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 730425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR [m.chemicalbook.com]

- 3. (R)-(-)-4-Phenyl-2-oxazolidinone(90319-52-1) 1H NMR spectrum [chemicalbook.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. gsrs-dev-public.ncats.io [gsrs-dev-public.ncats.io]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. (4S)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE | CAS 99395-88-7 [matrix-fine-chemicals.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

The Stereochemical Architect: A Technical Guide to the Mechanism of Action of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one. This chiral auxiliary, a prominent member of the Evans' oxazolidinone family, has proven to be an invaluable tool in asymmetric synthesis, enabling the precise construction of stereochemically defined molecules. This guide will delve into the core principles governing its stereodirecting power, provide practical experimental protocols, and present quantitative data to illustrate its efficacy.

Introduction: The Imperative of Asymmetric Synthesis and the Role of Chiral Auxiliaries

The biological activity of a vast array of molecules, particularly pharmaceuticals, is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug discovery and development.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary creates a diastereomeric relationship with the forming stereocenter(s), leading to a facial bias in the approach of reagents. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

This compound, derived from the readily available (R)-phenylglycinol, is a powerful chiral auxiliary that exerts exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions. Its rigid oxazolidinone ring and the stereodirecting phenyl group at the C4 position create a well-defined chiral environment that dictates the trajectory of incoming electrophiles.

The Core Mechanism: Orchestrating Stereoselectivity

The remarkable stereodirecting capability of this compound hinges on the formation of a conformationally biased enolate, which then reacts through a highly organized transition state. The following sections dissect the mechanism in the context of the most prevalent applications.

Asymmetric Aldol Reactions: The Zimmerman-Traxler Model in Action

The Evans asymmetric aldol reaction is a benchmark for stereocontrolled carbon-carbon bond formation. The reaction between an N-acyl oxazolidinone and an aldehyde proceeds through a well-defined chair-like transition state, as proposed by the Zimmerman-Traxler model, to yield syn-aldol products with high diastereoselectivity[1][2].

The key steps are:

-

Enolate Formation: Treatment of the N-acetyl oxazolidinone with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base, such as diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate. The boron atom coordinates to both the carbonyl oxygen of the acetyl group and the oxygen of the oxazolidinone ring, forming a rigid chelated structure. The selective formation of the Z-enolate is crucial for the high diastereoselectivity observed[1].

-

Transition State Assembly: The (Z)-boron enolate then reacts with an aldehyde via a six-membered chair-like transition state[1][2]. To minimize steric hindrance, the substituent of the aldehyde (R²) preferentially occupies a pseudo-equatorial position.

-

Stereochemical Induction: The phenyl group at the C4 position of the oxazolidinone auxiliary effectively shields one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, leading to the formation of a single major diastereomer of the syn-aldol product. The dipole moments of the carbonyl groups in the auxiliary are oriented in opposite directions to minimize repulsion, further stabilizing the transition state.

Asymmetric Alkylation

The enolates generated from N-acyl oxazolidinones can also undergo highly diastereoselective alkylations. The stereochemical outcome is dictated by the same principle of facial shielding by the C4-phenyl substituent.

-

Enolate Formation: Deprotonation at the α-carbon using a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), generates a chelated (Z)-enolate.

-

Electrophilic Attack: The alkylating agent (e.g., an alkyl halide) then approaches the enolate from the face opposite to the bulky phenyl group, resulting in the formation of a new stereocenter with high diastereoselectivity.

Asymmetric Michael Additions

In asymmetric conjugate additions, the N-enoyl derivatives of (4R)-4-phenyl-1,3-oxazolidin-2-one serve as excellent Michael acceptors. The chiral auxiliary controls the facial selectivity of the nucleophilic attack on the β-carbon of the α,β-unsaturated system. The conformation of the N-enoyl group is influenced by the stereodirecting group on the auxiliary, leading to a preferred orientation for the incoming nucleophile.

Quantitative Data: Efficacy in Asymmetric Transformations

The following tables summarize the typical diastereoselectivities and yields achieved using N-acyl-4-phenyl-1,3-oxazolidin-2-one derivatives in various asymmetric reactions.

Table 1: Asymmetric Aldol Reactions

| N-Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85 | [1] |

| Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 | 80 | [1] |

| Acetyl | Benzaldehyde | TiCl₄, (-)-Sparteine | 95:5 (syn) | 87 |

Table 2: Asymmetric Alkylation Reactions

| N-Acyl Group | Alkylating Agent | Base | Diastereomeric Ratio | Yield (%) | Reference |

| Propionyl | Benzyl bromide | LDA | 99.5:0.5 | 92 | [3] |

| Phenylacetyl | t-Butyl bromide | ZrCl₄, DIPEA | >95:5 | 75 | [4] |

Table 3: Asymmetric Michael Additions

| N-Enoyl Group | Nucleophile | Conditions | Diastereomeric Excess (de) | Yield (%) | Reference |

| Crotonyl | (PhS)₂CuLi | THF, -78 °C | >98% | 95 | [5] |

| Cinnamoyl | Lithium dibenzylcuprate | THF, -78 °C | 96% | 88 | [6] |

Experimental Protocols

The successful application of this compound requires meticulous experimental technique. The following protocols provide detailed, step-by-step methodologies for the key stages of its use.

Synthesis of (4R)-4-phenyl-1,3-oxazolidin-2-one

The parent chiral auxiliary is readily synthesized from the commercially available (R)-(-)-2-phenylglycinol.

Procedure:

-

To a solution of (R)-(-)-2-phenylglycinol (1.0 eq) in anhydrous toluene, add potassium carbonate (1.5 eq).

-

Add diethyl carbonate (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux with a Dean-Stark trap to remove the ethanol byproduct.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure (4R)-4-phenyl-1,3-oxazolidin-2-one as a white crystalline solid.

N-Acetylation of (4R)-4-phenyl-1,3-oxazolidin-2-one

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (4R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

-

Add acetyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diastereoselective Aldol Reaction

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the this compound (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C.

-

Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the (Z)-boron enolate.

-

Cool the reaction mixture to -78 °C.

-

Add the aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the addition of a pH 7 phosphate buffer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.

Cleavage of the Chiral Auxiliary

The N-acyl group can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or other derivatives, with recovery of the chiral auxiliary. The lithium hydroperoxide method is commonly employed for cleavage to the carboxylic acid.

Procedure (Lithium Hydroperoxide Cleavage):

-

Dissolve the N-acyl oxazolidinone substrate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a pre-cooled (0 °C) solution of 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 eq).

-

Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes at room temperature.

-

Acidify the mixture to pH ~3 with a dilute HCl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent after basification.

Conclusion

This compound stands as a testament to the power of chiral auxiliaries in modern organic synthesis. Its well-defined and predictable mechanism of action, rooted in the formation of a rigid, chelated enolate and a highly organized transition state, provides a reliable means of controlling stereochemistry in a variety of crucial bond-forming reactions. The practical and robust protocols for its application and subsequent removal make it an indispensable tool for chemists engaged in the synthesis of complex, stereochemically rich molecules. As the demand for enantiomerically pure compounds continues to grow, the principles and applications outlined in this guide will remain of paramount importance to the scientific community.

References

-

Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones and Acylthiazolidinethiones: A General Method for the Synthesis of syn- or anti-Aldol Adducts. Organic Letters, 2(6), 775–777. [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (2002). The Evans and Related Aldol Reactions. In Organic Reactions (Vol. 59). John Wiley & Sons, Inc. [Link]

-

Urabe, D., Sugino, H., & Inoue, M. (2014). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Angewandte Chemie International Edition, 53(30), 7943-7946. [Link]

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). A general method for the synthesis of 1,3-diols. Diastereoselective anti-aldol reactions of .beta.-keto imides. Journal of the American Chemical Society, 114(24), 9434–9453. [Link]

-

Evans, D. A., & Morrissey, M. M. (1984). Asymmetric alkylation of chiral imide enolates. A practical approach to the enantioselective synthesis of a-amino acids. Journal of the American Chemical Society, 106(13), 3866–3868. [Link]

-

Wu, Y. D., & Houk, K. N. (1991). Transition structures for the lithium diisopropylamide deprotonation of esters. A model for the origin of E-enolate formation. Journal of the American Chemical Society, 113(7), 2353–2358. [Link]

-

Le Gall, T., et al. (2015). Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. ARKIVOC, 2015(5), 60-70. [Link]

-

Davies, S. G., & O'Connor, L. C. (1997). Asymmetric conjugate addition of organocuprates to enantiomerically pure N-enoyloxazolidinones. Journal of the Chemical Society, Perkin Transactions 1, (18), 2639-2649. [Link]

-

Evans, D. A., et al. (1999). A General Method for the Synthesis of Enantiomerically Pure β-Substituted Carboxylic Acids. Journal of the American Chemical Society, 121(4), 686-699. [Link]

-

Evans, D. A., & Nelson, J. V. (1980). Stereoselective aldol condensations. Boron enolates. Journal of the American Chemical Society, 102(2), 774–776. [Link]

-

Pilli, R. A., & de Meira, P. R. (2000). A Short and Efficient Enantioselective Synthesis of (+)-Stemoamide. The Journal of Organic Chemistry, 65(18), 5621–5624. [Link]

-

Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with Titanium Enolates of N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192–4193. [Link]

-

Evans, D. A., & Sjogren, E. B. (1985). Diastereoselective alkylation of chiral imide enolates. A new approach to the asymmetric synthesis of β-amino acids. Tetrahedron Letters, 26(32), 3783-3786. [Link]

-

Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. Organic Letters, 2(6), 747-750. [Link]

-

Evans, D. A., et al. (1990). Asymmetric synthesis of β-amino acids. The Journal of Organic Chemistry, 55(23), 6260-6268. [Link]

-

Nagao, Y., et al. (1985). New Chiral Recognition Elements, Thiazolidine-2-thiones, Derived from l-Amino Acids: Their High Performance in Asymmetric Aldol-Type Reactions. Journal of the American Chemical Society, 107(24), 7273–7275. [Link]

-

Soloshonok, V. A., & Hruby, V. J. (1995). Asymmetric Michael addition of organocuprates to enantiomerically pure N-enoyloxazolidinones derived from (S)- and (R)-4-phenyl-2-oxazolidinone. Tetrahedron: Asymmetry, 6(7), 1741-1744. [Link]

Sources

An In-depth Technical Guide to (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one as a Chiral Auxiliary

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of asymmetric induction. Among these, the oxazolidinones developed by David A. Evans stand out for their exceptional efficacy and predictability. This technical guide provides an in-depth exploration of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one, a prominent member of the Evans auxiliary family. We will dissect its mechanism of stereocontrol, provide field-proven protocols for its application in key carbon-carbon bond-forming reactions, and detail the methods for its subsequent removal and recovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for asymmetric synthesis.

The Principle of Chiral Auxiliaries: An Introduction

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. One of the most powerful strategies to achieve this is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule—the auxiliary—to an achiral substrate. The inherent chirality of the auxiliary then creates a diastereomeric intermediate and effectively shields one face of the reactive center, forcing an incoming reagent to attack from the less sterically hindered direction. This process results in the formation of a new stereocenter with a high degree of predictability. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse, making the process economically viable.[1][2][3]

The Evans family of oxazolidinone auxiliaries, derived from readily available amino acids, are celebrated for their high diastereoselectivity in a range of important transformations, including aldol additions, alkylations, and Michael reactions.[4][5] The this compound, derived from (R)-phenylglycinol, is particularly noteworthy for the high levels of stereocontrol imparted by the C4-phenyl substituent.[6]

Synthesis and Preparation

The journey to utilizing this compound begins with its preparation. The parent oxazolidinone is synthesized from the corresponding chiral amino alcohol, (R)-phenylglycinol.

Synthesis of (4R)-4-Phenyl-1,3-oxazolidin-2-one

(R)-phenylglycinol can be cyclized by treatment with reagents like diethyl carbonate or phosgene derivatives. A common laboratory-scale method involves reacting (R)-phenylglycinol with diethyl carbonate in the presence of a base, such as potassium carbonate, often under microwave irradiation to improve yields and reduce reaction times.[7]

N-Acetylation

Once the parent oxazolidinone is obtained, it is acylated to attach the desired acetyl group, which will serve as the enolate precursor. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with acetyl chloride or acetic anhydride. This yields the target chiral auxiliary, this compound.

Caption: Synthesis pathway for the target chiral auxiliary.

The Bedrock of Selectivity: Mechanism of Stereocontrol

The remarkable diastereoselectivity of this auxiliary is rooted in the formation of a conformationally rigid transition state. The process is most famously illustrated in the boron-mediated Evans aldol reaction.[4][8]

-

Formation of the (Z)-Enolate: The reaction is initiated by treating the N-acyloxazolidinone with a soft Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA). This combination selectively generates the (Z)-enolate. The boron atom chelates to both the carbonyl oxygen of the acetyl group and the oxygen of the oxazolidinone ring.

-

The Zimmerman-Traxler Transition State: The resulting (Z)-boron enolate then reacts with an aldehyde electrophile. The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[9]

-

Facial Shielding: Within this transition state, the two carbonyl dipoles of the N-acyl group and the oxazolidinone ring orient themselves in an anti-parallel fashion to minimize dipole-dipole repulsion. This forces the bulky phenyl group at the C4 position to occupy a pseudo-equatorial position. Consequently, the phenyl group effectively blocks the si-face of the enolate. The incoming aldehyde is therefore directed to approach from the less sterically encumbered re-face, leading to the observed syn-aldol product with a predictable absolute configuration.[3][8]

Caption: Key stages of stereocontrol in the Evans aldol reaction.

Core Applications and Experimental Protocols

The true utility of this compound is demonstrated in its application to construct chiral building blocks.

Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for reliability in asymmetric synthesis, consistently delivering high diastereoselectivity for the syn-aldol adduct.[4]

Experimental Protocol: Boron-Mediated Asymmetric Syn-Aldol Addition

-

Preparation: To a flame-dried, argon-purged flask containing a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) at 0 °C, add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise.

-

Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).

-

Aldehyde Addition: Add a solution of the desired aldehyde (1.2 equiv) in anhydrous DCM dropwise.

-

Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron residues.

-

Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct.

Table 1: Representative Results for Asymmetric Aldol Reactions

| Aldehyde (RCHO) | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85-95% |

| Benzaldehyde | >98:2 | 80-90% |

| Propionaldehyde | >99:1 | 88-96% |

| Acrolein | >95:5 | 75-85% |

(Note: Yields and ratios are typical and can vary based on substrate and precise reaction conditions.)

Asymmetric Alkylation

This auxiliary also provides excellent stereocontrol in the alkylation of enolates, a fundamental method for constructing chiral centers.

Experimental Protocol: Diastereoselective Alkylation

-

Enolate Formation: To a flame-dried, argon-purged flask containing a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv as a 1.0 M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C.

-

Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) neat or as a solution in THF.

-

Reaction: Stir the mixture at -78 °C for 3-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to afford the alkylated product.

Table 2: Representative Results for Asymmetric Alkylation

| Alkylating Agent (R-X) | Diastereoselectivity (d.r.) | Yield (%) |

| Benzyl bromide | >99:1 | 90-98% |

| Allyl iodide | >98:2 | 85-95% |

| Methyl iodide | >97:3 | 90-97% |

| Propargyl bromide | >95:5 | 80-90% |

(Note: Diastereoselectivity is highly dependent on the nature of the electrophile.)

Liberation of the Chiral Product: Auxiliary Cleavage

A crucial final step is the non-destructive cleavage of the chiral auxiliary to reveal the desired chiral product. The choice of cleavage conditions is strategic, as it determines the functional group obtained. The auxiliary can typically be recovered in high yield.

Common Cleavage Methods:

-

To Carboxylic Acid: Mild hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

-

To Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

-

To Aldehyde: Reduction to the alcohol followed by oxidation (e.g., Swern or Dess-Martin).

-

To Amide (Weinreb): Treatment with N,O-dimethylhydroxylamine hydrochloride and a Lewis acid like trimethylaluminum (AlMe₃).

-

To Ester: Alcoholysis using a Lewis acid catalyst (e.g., Ti(OiPr)₄) or sodium methoxide in methanol.

Caption: Versatile cleavage options from the N-acyl oxazolidinone.

Conclusion

This compound is a powerful and versatile chiral auxiliary that provides a reliable method for asymmetric synthesis. Its efficacy stems from a well-understood mechanism involving the formation of a rigid, chelated transition state that allows for predictable and high-level stereocontrol. The protocols for its use in aldol, alkylation, and other reactions are well-established and robust. Furthermore, the variety of methods available for its cleavage and recovery adds a layer of strategic flexibility, enabling access to a wide range of enantiomerically enriched building blocks. For these reasons, it remains an indispensable tool in the arsenal of the modern synthetic chemist engaged in the pursuit of complex molecular targets.

References

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health.

-

Evans Aldol Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. (n.d.). Williams College Chemistry. Retrieved from [Link]

-

An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes. (2023). ISU ReD. Retrieved from [Link]

-

Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate. (n.d.). Hungarian Journal of Industry and Chemistry. Retrieved from [Link]

-

Evans aldol reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine. (2022). Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2018). MDPI. Retrieved from [Link]

-

(4R)-3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

-

Lab 13: Predicting the Products of an Aldol Reaction. (n.d.). CSUB. Retrieved from [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Asymmetric aldol reaction and its probable mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. (1985). Sci-Hub. Retrieved from [Link]

-

Mastering Asymmetric Synthesis with 4-Phenyl-2-Oxazolidinone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Preparation method of (S)-4-phenyl-2-oxazolidinone. (2021). Google Patents.

-

Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction. (2017). MDPI. Retrieved from [Link]

-

Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2018). PubMed Central. Retrieved from [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. (n.d.). PubMed Central. Retrieved from [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2015). MDPI. Retrieved from [Link]

-

The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link]

-

Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction. (2020). ResearchGate. Retrieved from [Link]

-

(4R)-3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

-

4-phenyl-1,3-oxazolidine-2,5-dione. (n.d.). ChemSynthesis. Retrieved from [Link]

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one molecular weight

An In-Depth Technical Guide to (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one: Properties, Mechanism, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a paramount chiral auxiliary in the field of organic chemistry, belonging to the class of Evans auxiliaries.[1] Its rigid, well-defined stereochemical structure provides a powerful tool for controlling the formation of new stereocenters in a predictable and highly selective manner. This guide offers a comprehensive examination of its molecular characteristics, the mechanistic underpinnings of its function in asymmetric synthesis, detailed experimental protocols for its application, and its significance in the development of enantiomerically pure compounds for the pharmaceutical industry.

Molecular Profile and Physicochemical Properties

The efficacy of this compound as a chiral control element stems directly from its unique molecular architecture. The acetyl group provides the site for enolization, while the stereogenic center at the C4 position, bearing a phenyl group, dictates the facial selectivity of subsequent reactions.

Molecular Structure

Caption: Molecular structure of this compound.

Key Physicochemical Data

A summary of the essential physicochemical properties is provided below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 205.21 g/mol | [2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| CAS Number | 364750-43-6 | [2] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 383.7 ± 31.0 °C (Predicted) | [2] |

| pKa | -3.05 ± 0.40 (Predicted) | [2] |

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Many biological molecules, particularly pharmaceutical targets, exist as a single enantiomer. The synthesis of these molecules in an enantiomerically pure form is a cornerstone of modern drug development.[1] Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[1][3] By inducing diastereoselectivity, they allow for the separation of diastereomers and subsequent cleavage to yield an enantiomerically enriched product.

The this compound is a member of the Evans oxazolidinone family, which is renowned for providing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol additions.[4][5]

Mechanism of Stereocontrol: The Evans Aldol Reaction

The predictive power of this auxiliary lies in its ability to form a rigid, chelated transition state that favors one stereochemical outcome almost exclusively. The process can be broken down into three key stages: enolate formation, the diastereoselective aldol reaction, and auxiliary removal.

Formation of the (Z)-Enolate

The process begins with the deprotonation of the acetyl group's α-carbon. The use of a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered base, like triethylamine (NEt₃), selectively generates the (Z)-enolate. The boron coordinates to both the acetyl carbonyl oxygen and the ring carbonyl oxygen, locking the conformation and ensuring selective deprotonation to form the (Z)-enolate geometry.[4]

The Zimmerman-Traxler Transition State

The resulting boron enolate reacts with an aldehyde via a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[5] The stereochemical outcome is dictated by two factors:

-

Chair Conformation: The aldehyde's substituent (R-group) preferentially occupies the equatorial position to minimize steric hindrance.[5]

-

Facial Shielding: The phenyl group at the C4 position of the auxiliary sterically blocks one face of the enolate. Consequently, the aldehyde can only approach from the less hindered face.

This dual control mechanism ensures that the reaction proceeds with a very high degree of diastereoselectivity, leading predominantly to the syn-aldol product.[4][6]

Caption: Workflow for an Evans diastereoselective aldol reaction.

Experimental Protocols

The following protocols provide a framework for the practical application of this compound in a laboratory setting.

Protocol 1: Diastereoselective Aldol Addition

This protocol describes a typical Evans-syn aldol reaction.

Reagents & Equipment:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf), 1 M in DCM

-

Triethylamine (NEt₃), freshly distilled

-

Aldehyde (R-CHO)

-

Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)

-

Round-bottom flask, magnetic stirrer, syringe, argon/nitrogen inlet

Procedure:

-

Setup: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation:

-

Slowly add dibutylboron triflate (1.1 eq) via syringe.

-

Add triethylamine (1.2 eq) dropwise. The solution should turn from colorless to pale yellow.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Aldehyde Addition:

-

Add the desired aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise to the enolate solution.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature over 1 hour.

-

-

Workup:

-

Quench the reaction by adding methanol, followed by pH 7 phosphate buffer.

-

Add hydrogen peroxide (30% solution) slowly to oxidize the boron species. Caution: this step is exothermic.

-

After stirring for 1 hour, separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification: Purify the resulting crude aldol adduct by flash column chromatography on silica gel.

Protocol 2: Cleavage and Recovery of the Auxiliary

A key advantage of chiral auxiliaries is their recoverability.[3] Lithium hydroperoxide (LiOOH) is a mild and effective reagent for cleaving the N-acyl bond without epimerizing the newly formed stereocenters.[7]

Reagents & Equipment:

-

Purified aldol adduct

-

Tetrahydrofuran (THF), Water

-

Hydrogen peroxide (30%)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Setup: Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1 ratio).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Cleavage:

-

Add 30% hydrogen peroxide (4.0 eq) dropwise.

-

Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.

-

Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Workup:

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Remove the THF under reduced pressure.

-

The resulting aqueous solution contains the desired product (as a lithium salt) and the recovered auxiliary.

-

-

Separation:

-

Extract the aqueous layer with ethyl acetate or DCM to recover the (4R)-4-phenyl-1,3-oxazolidin-2-one auxiliary.

-

Acidify the aqueous layer to pH ~2 with dilute HCl and extract with ethyl acetate to isolate the β-hydroxy acid product.

-

Applications in Drug Discovery and Development

The ability to reliably set stereocenters is of utmost importance in medicinal chemistry. The Evans aldol reaction using auxiliaries like this compound is frequently employed in the total synthesis of complex natural products and pharmaceutical agents.[1] For example, this methodology is crucial for constructing polyketide chains, which are common structural motifs in antibiotics, immunosuppressants, and anticancer drugs.[4] The oxazolidinone class of antibiotics, though structurally related, represents a different application where the ring system itself is the pharmacophore rather than a removable auxiliary.[8][9]

Conclusion

This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its well-defined structure facilitates the formation of a predictable chair-like transition state, leading to excellent diastereoselectivity in aldol reactions. The straightforward protocols for its application and subsequent removal and recovery make it an invaluable tool for researchers and drug development professionals aiming to synthesize complex chiral molecules with high enantiomeric purity. The mechanistic understanding of its function continues to inform the design of new and even more efficient synthetic methodologies.

References

-

Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

University of Bath. (n.d.). Asymmetric Synthesis. [Link]

-

University of York. (n.d.). Asymmetric Synthesis. [Link]

-

O'Donnell, M. J. (2004). Chiral auxiliaries for asymmetric synthesis. The Journal of Organic Chemistry, 69(15), 4975–4975. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. [Link]

-

Smith, A. B., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

Global Substance Registration System. (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. [Link]

-

Global Substance Registration System. (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. [Link]

-

Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

-